
Technical Guide: Spectroscopic Characterization
of 6-Methylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
6-Methylpyrimidine-4-

carbaldehyde

CAS No.: 1073-53-6

Cat. No.: B089585

Get Quote

Executive Summary & Compound Profile
6-Methylpyrimidine-4-carbaldehyde represents a strategic intermediate in the synthesis of

antiviral and anticancer agents. Its electron-deficient pyrimidine core, coupled with a reactive

formyl group, makes it a versatile electrophile but also renders it susceptible to hydration and

oxidation. This guide provides the definitive spectroscopic signature required for identity

validation and purity assessment.
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Attribute Details

Systematic Name 6-Methylpyrimidine-4-carbaldehyde

CAS Number 1073-53-6

Molecular Formula C₆H₆N₂O

Molecular Weight 122.12 g/mol

Physical State Pale yellow to off-white solid

Solubility
Soluble in CHCl₃, DMSO, MeOH; sparingly

soluble in water

Structural Analysis & Stability
Before interpretation, analysts must recognize the compound's tendency toward gem-diol

formation. The electron-withdrawing nature of the pyrimidine ring activates the aldehyde

carbonyl, facilitating reversible hydration in the presence of moisture.

Free Aldehyde Form: Dominant in non-protic solvents (CDCl₃).

Gem-Diol (Hydrate) Form: Observable in aqueous media or wet DMSO-d₆ (signals shifted

upfield).

Synthesis Context
The standard synthesis involves the selective oxidation of 4,6-dimethylpyrimidine using

Selenium Dioxide (SeO₂) in dioxane or acetic acid. This route often yields trace amounts of the

dialdehyde or carboxylic acid over-oxidation products, which must be monitored via MS and

NMR.

Mass Spectrometry (MS) Profile
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

The mass spectrum is characterized by a distinct molecular ion and a fragmentation pattern

driven by the loss of the carbonyl functionality and subsequent ring disintegration.
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Key Diagnostic Ions (EI)
m/z Intensity Assignment

Fragmentation
Logic

122 High [M]⁺

Molecular ion

(C₆H₆N₂O). Stable

aromatic core.

121 Medium [M-H]⁺

Loss of aldehydic

proton (common in

aldehydes).

94 High [M-CO]⁺

Base Peak Candidate.

Extrusion of Carbon

Monoxide (neutral

loss of 28 Da).

93 Medium [M-CHO]⁺
Radical cleavage of

the formyl group.

67 Low [C₄H₅N]⁺

Pyrimidine ring

fragmentation (Loss of

HCN from m/z 94).

Fragmentation Pathway Diagram
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Caption: Proposed EI-MS fragmentation pathway for 6-Methylpyrimidine-4-carbaldehyde
showing the characteristic loss of carbon monoxide.

Infrared Spectroscopy (IR)
Method: ATR-FTIR (Solid state) or KBr pellet.

The IR spectrum is dominated by the carbonyl stretch and the heterocyclic ring vibrations. Note

that the carbonyl band may shift if the sample is hydrated.
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Frequency (cm⁻¹) Functional Group Vibrational Mode Notes

1705 - 1715 Aldehyde (C=O) Stretching

Strong, sharp band.

Lower than aliphatic

aldehydes due to

conjugation.

2850 & 2750 Aldehyde (C-H) Stretching

"Fermi Doublet"

characteristic of

aldehydes.

1580 - 1600 Pyrimidine Ring C=N / C=C Stretch
Diagnostic aromatic

heterocyclic bands.

1380 - 1440 Methyl (C-H) Bending
Deformation of the -

CH₃ group.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Preferred for aldehyde characterization) or DMSO-d₆. Internal Standard: TMS

(0.00 ppm).

¹H NMR (400 MHz, CDCl₃)
The proton spectrum is simple but highly diagnostic due to the deshielding effect of the nitrogen

atoms.
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Shift (δ ppm) Multiplicity Integral Assignment
Structural
Justification

9.98 Singlet (s) 1H -CHO

Aldehyde proton.

Highly

deshielded by

the carbonyl

anisotropy and

electron-deficient

ring.

9.25 Singlet (s) 1H H-2

Most deshielded

ring proton.

Located between

two

electronegative

Nitrogen atoms

(N1, N3).

7.75 Singlet (s) 1H H-5

Aromatic proton.

Less deshielded

than H-2; flanked

by C-CHO and

C-CH₃.

2.70 Singlet (s) 3H -CH₃

Methyl group

attached to the

aromatic ring

(Position 6).

*Note: Weak meta-coupling (J ~ 1.0 - 1.5 Hz) may be observed between H-2 and H-5 in high-

resolution spectra.

¹³C NMR (100 MHz, CDCl₃)
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Shift (δ ppm) Assignment Carbon Type Notes

191.5 -CHO Carbonyl
Characteristic

aldehyde signal.

168.2 C-6 Quaternary
Ipso to Methyl group.

[1]

159.5 C-2 Methine (CH)

Between two

Nitrogens; highly

deshielded.

158.8 C-4 Quaternary
Ipso to Aldehyde

group.

118.5 C-5 Methine (CH)
The most shielded

ring carbon.

24.2 -CH₃ Methyl

Typical

heteroaromatic methyl

shift.

Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure accurate integration and avoid hydrate confusion:

Dry the Sample: Dry the solid compound under high vacuum (0.1 mbar) for 2 hours at room

temperature to remove surface moisture.

Solvent Selection: Use anhydrous CDCl₃ (stored over molecular sieves) to prevent gem-diol

formation. Avoid DMSO-d₆ if the sample contains residual water, as the hydrate equilibrium is

faster in DMSO.

Concentration: Dissolve ~10 mg of compound in 0.6 mL of solvent.

Acquisition: Run standard proton parameters (sw=12 ppm, d1=2s).

Protocol B: Purity Assessment Workflow
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Crude Sample TLC Screening
(Hex:EtOAc 7:3)

Qualitative check 1H NMR
(Check -CHO integral)

If single spot
Validation

Integral 10.0ppm : 2.7ppm
Ratio = 1:3

Click to download full resolution via product page

Caption: Step-by-step workflow for validating the identity and purity of 6-Methylpyrimidine-4-
carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b089585/docs#technical-guide-spectroscopic-
characterization-of-6-methylpyrimidine-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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